N-(2,4-difluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
CAS No.: 1058386-96-1
Cat. No.: VC11928151
Molecular Formula: C17H18F2N8O
Molecular Weight: 388.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058386-96-1 |
|---|---|
| Molecular Formula | C17H18F2N8O |
| Molecular Weight | 388.4 g/mol |
| IUPAC Name | N-(2,4-difluorophenyl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C17H18F2N8O/c1-25-16-15(23-24-25)17(21-10-20-16)27-6-4-26(5-7-27)9-14(28)22-13-3-2-11(18)8-12(13)19/h2-3,8,10H,4-7,9H2,1H3,(H,22,28) |
| Standard InChI Key | PKMBYXSOFUYYKU-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N1 |
| Canonical SMILES | CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C17H18F2N8O, with a molecular weight of 388.4 g/mol. Its IUPAC name systematically describes the arrangement of its functional groups: a triazolo[4,5-d]pyrimidine ring fused with a piperazine moiety at position 7, linked via an acetamide bridge to a 2,4-difluorophenyl group. The 3-methyl substitution on the triazole ring enhances steric stability, while the difluorophenyl group contributes to lipophilicity and potential target binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1058386-96-1 |
| Molecular Formula | C17H18F2N8O |
| Molecular Weight | 388.4 g/mol |
| XLogP3 | 1.8 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 9 |
Structural Analysis
The triazolo[4,5-d]pyrimidine core combines nitrogen-rich heterocycles known for π-π stacking interactions with biological targets. Piperazine’s conformational flexibility enables optimal spatial orientation, while the acetamide linker provides hydrogen-bonding capacity. Computational models suggest the difluorophenyl group engages in hydrophobic interactions, potentially enhancing membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary stages:
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Triazolo-pyrimidine Core Formation: Cyclocondensation of 4,6-dichloropyrimidine-5-amine with methylhydrazine under acidic conditions yields the 3-methyltriazolo[4,5-d]pyrimidine scaffold.
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Piperazine Functionalization: Nucleophilic aromatic substitution at position 7 with piperazine introduces the secondary amine moiety, typically using DMF as solvent at 80–100°C.
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Acetamide Coupling: Reaction of the piperazine nitrogen with 2-chloro-N-(2,4-difluorophenyl)acetamide completes the structure via SN2 displacement, often employing K2CO3 as base in acetonitrile.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methylhydrazine, HCl, EtOH, reflux | 65 |
| 2 | Piperazine, DMF, 90°C, 12h | 72 |
| 3 | 2-chloro-N-(2,4-difluorophenyl)acetamide, K2CO3, CH3CN | 58 |
Purification and Characterization
Crude product purification employs silica gel chromatography (eluent: CH2Cl2/MeOH 9:1), followed by recrystallization from ethyl acetate. Structural confirmation utilizes LC-MS (m/z 389.1 [M+H]+) and 1H/13C NMR, with characteristic signals including:
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δ 8.71 ppm (s, 1H, pyrimidine H-2)
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δ 2.51 ppm (s, 3H, triazole-CH3)
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δ 3.85 ppm (t, 4H, piperazine N-CH2).
Biological Activity and Mechanism Insights
Enzymatic Target Profiling
While direct target data remain limited, structural analogs demonstrate:
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Kinase Inhibition: Triazolo-pyrimidines inhibit ABL1 (IC50 ~120 nM) and FLT3 kinases (IC50 ~85 nM) via ATP-binding site competition .
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Antifungal Activity: Difluorophenyl acetamides exhibit MIC90 values of 2–8 µg/mL against Aspergillus fumigatus, potentially via lanosterol 14α-demethylase binding .
Cellular Efficacy
Preliminary studies on leukemia cell lines (K562, MV4-11) show 40–60% growth inhibition at 10 µM after 72h exposure, suggesting antiproliferative effects. Synergy with cytarabine (combination index 0.3–0.7) hints at chemosensitization potential .
Table 3: In Vitro Biological Data
| Assay System | Result | Concentration |
|---|---|---|
| ABL1 Kinase Inhibition | 42% inhibition | 1 µM |
| A. fumigatus Growth | MIC90 = 4 µg/mL | 48h |
| K562 Cell Viability | 55% reduction | 10 µM, 72h |
Pharmacological Considerations
ADME Properties
Computational predictions using SwissADME indicate:
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High gastrointestinal absorption (HIA >90%)
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Blood-brain barrier permeability (BB ratio 0.8)
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CYP3A4 substrate (probability 0.78)
These properties suggest oral bioavailability but potential drug-drug interactions.
Toxicity Profile
Comparative Analysis with Structural Analogs
The 3-methyltriazolo-pyrimidine moiety differentiates this compound from similar derivatives:
| Feature | VC-11928151 | EVT-3078965 |
|---|---|---|
| Triazole Substituent | 3-Methyl | 3-Benzyl |
| Piperazine Linker | Acetamide | Benzylthioethanone |
| Bioactivity Focus | Antifungal/Kinase | Anticancer |
This structural variance correlates with divergent target affinities, underscoring the importance of substituent engineering.
Future Research Directions
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Target Deconvolution: CRISPR-Cas9 knockout screens paired with thermal proteome profiling could identify primary targets.
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Prodrug Development: Esterification of the acetamide carbonyl may enhance aqueous solubility (>5 mg/mL target).
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In Vivo Efficacy: Xenograft models of Philadelphia chromosome-positive leukemia could validate preclinical utility.
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